Pitavastatin D4 Pitavastatin D4 Pitavastatin D4 is deuterium labeled Pitavastatin, which is a potent HMG-CoA reductase inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1554774
InChI:
SMILES:
Molecular Formula: C25H20D4FNO4
Molecular Weight: 425.49

Pitavastatin D4

CAS No.:

Cat. No.: VC1554774

Molecular Formula: C25H20D4FNO4

Molecular Weight: 425.49

* For research use only. Not for human or veterinary use.

Pitavastatin D4 -

Specification

Molecular Formula C25H20D4FNO4
Molecular Weight 425.49

Introduction

Chemical Structure and Properties

Pitavastatin D4 is characterized by the replacement of four hydrogen atoms with deuterium atoms in the pitavastatin molecule. The chemical formula is C25H20D4FNO4, with a molecular weight of 425.49 g/mol . The sodium salt form has the formula C25H19D4FNNaO4 and a molecular weight of 447.47 g/mol .

The IUPAC name is (E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid . This nomenclature indicates that the deuterium atoms are specifically positioned at the 2,3,5,6 positions of the 4-fluorophenyl group.

Physical Characteristics

Pitavastatin D4 appears as an off-white to light yellow solid . Its identification can be confirmed through various analytical techniques including liquid chromatography-mass spectrometry (LCMS), which demonstrates a characteristic isotopic pattern due to the presence of deuterium atoms.

Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC25H20D4FNO4
Molecular Weight425.49 g/mol
CAS Number2070009-71-9
Physical StateSolid
ColorOff-white to light yellow
SolubilitySoluble in DMSO
Storage Temperature-20°C
InChIKeyVGYFMXBACGZSIL-FZVTUHSMSA-N

Synthesis and Production

The synthesis of Pitavastatin D4 involves sophisticated chemical processes to incorporate deuterium atoms at specific positions in the molecule. While the exact synthetic routes are often proprietary, general approaches include:

Deuteration Methods

Deuterium atoms are introduced into the pitavastatin structure through carefully controlled synthetic pathways. The deuteration typically occurs in the phenyl ring portion of the molecule, specifically at positions 2,3,5,6 of the 4-fluorophenyl group . The reaction conditions—including temperature, pressure, and pH—must be carefully controlled to achieve the desired deuterium incorporation and maximize yield.

Quality Control

The quality of Pitavastatin D4 is assessed through multiple analytical techniques. According to available certificates of analysis, high-quality commercial preparations demonstrate:

  • Purity (LCMS): >99.67%

  • Isotopic Enrichment: >99.5%

These specifications ensure the reliability of the compound when used as an analytical standard.

Analytical Applications

Pitavastatin D4 serves as a valuable tool in pharmaceutical analysis, particularly as an internal standard for quantifying pitavastatin in biological samples.

Bioanalytical Method Parameters

When used as an internal standard in bioanalytical methods, Pitavastatin D4 enables precise quantification of pitavastatin with the following validated parameters:

ParameterValue
Validated Range1.001 ng/mL to 200.172 ng/mL
Lower Limit of Quantification (LLOQ)1.001 ng/mL
Low Quality Control (LQC)2.999 ng/mL
Lower Limit Quality Control (LLQC)1.003 ng/mL

These parameters, documented in FDA submission materials, demonstrate the reliability of Pitavastatin D4 in regulatory-compliant bioanalytical methods .

Mass Spectrometric Advantages

The deuterium labeling provides significant advantages in mass spectrometric analysis:

  • The mass difference of 4 Da between Pitavastatin D4 and the non-deuterated pitavastatin enables clear differentiation in mass spectra

  • Similar chromatographic behavior to non-deuterated pitavastatin ensures co-elution

  • Comparable ionization efficiency provides reliable response factors

  • Resistance to hydrogen-deuterium exchange during analysis maintains analytical integrity

These properties make Pitavastatin D4 an ideal internal standard for quantitative analysis of pitavastatin in complex biological matrices.

Pharmacological Background

To understand the significance of Pitavastatin D4, it is important to briefly review the pharmacology of its parent compound, pitavastatin.

Mechanism of Action

Pitavastatin is a potent HMG-CoA reductase inhibitor that competitively inhibits the rate-determining enzyme involved in cholesterol biosynthesis . This inhibition leads to:

Clinical Significance of Parent Compound

The parent compound, pitavastatin, demonstrates several clinically important characteristics:

  • Potent LDL-C reducing activity, equivalent to that of atorvastatin at appropriate doses

  • Superior HDL-C elevating activity compared to atorvastatin

  • Minimal metabolism by CYP enzymes, resulting in reduced drug-drug interactions

  • Efficacy in treating dyslipidemia, particularly in metabolic syndrome patients

In a clinical trial (PREVAIL US), pitavastatin 4 mg provided superior reductions in atherogenic lipid parameters beyond LDL-C, including remnant lipoprotein cholesterol (RLP-C), compared to pravastatin 40 mg .

Research Applications

Pitavastatin D4 has several important research applications beyond its use as an analytical standard.

Pharmacokinetic Studies

As a stable isotope-labeled analog, Pitavastatin D4 enables sophisticated pharmacokinetic studies:

  • Tracking metabolic pathways with precise identification of metabolites

  • Differentiating between endogenous and exogenous compounds in biological systems

  • Conducting absolute bioavailability studies through simultaneous administration with non-labeled compound

Drug Interaction Studies

The FDA submission documents include data on numerous drug interaction studies with pitavastatin . While these studies used the non-deuterated form, they provide valuable context for understanding the clinical pharmacology of pitavastatin:

Co-administered DrugEffect on Pitavastatin CmaxEffect on Pitavastatin AUC
Atazanavir↑ 31%↑ 60%
Darunavir/Ritonavir↓ 26%↓ 4%
Lopinavir/Ritonavir↓ 20%↓ 4%
Gemfibrozil↑ 45%↑ 31%
Fenofibrate↑ 18%↑ 11%
Ezetimibe↓ 2%↓ 0.2%
Enalapril↑ 6%↓ 7%
Digoxin↑ 4%↓ 9%
Diltiazem LA↑ 10%↑ 15%
Grapefruit Juice↑ 15%↓ 12%
Itraconazole↓ 23%↓ 22%

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